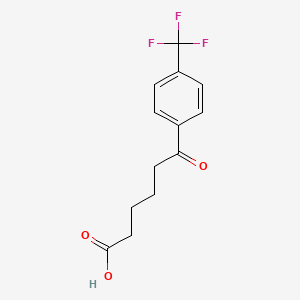

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions that reflect its structural components and functional group priorities. The primary name, 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid, indicates a hexanoic acid backbone with a ketone functionality at the sixth carbon position, which is additionally substituted with a para-trifluoromethylphenyl group. The numerical designation "6-oxo" specifies the location of the carbonyl group, while the substituent description "(4-trifluoromethylphenyl)" indicates the aromatic ring bearing a trifluoromethyl group at the para position relative to the point of attachment.

Alternative systematic names for this compound include various descriptive conventions that emphasize different structural aspects. The compound can also be referred to using the benzene-based nomenclature system as "Benzenehexanoic acid, ε-oxo-4-(trifluoromethyl)-" which highlights the relationship between the aromatic ring and the carboxylic acid functionality. The Chemical Abstracts Service has assigned the registry number 502651-38-9 to this specific compound, providing a unique identifier that distinguishes it from closely related structural analogs. The systematic molecular identifier codes include specific stereochemical and connectivity information encoded in formats such as Simplified Molecular Input Line Entry System notation, represented as "O=C(O)CCCCC(C1=CC=C(C(F)(F)F)C=C1)=O".

The nomenclature conventions also account for the structural relationship between this compound and its various derivatives and analogs. For instance, the ethyl ester derivative of this compound bears the name "Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate" and carries a different Chemical Abstracts Service registry number (898777-83-8), reflecting the modified functional group while maintaining the core structural framework. These naming conventions ensure precise chemical communication and facilitate accurate identification in chemical databases and research literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₃F₃O₃, indicating a composition of thirteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and three oxygen atoms. The molecular weight has been precisely determined as 274.24 grams per mole, representing a medium-sized organic molecule with significant fluorine content that contributes approximately 20.8% of the total molecular weight. This molecular weight places the compound in a range that provides favorable properties for various chemical applications while maintaining reasonable solubility characteristics.

The elemental composition analysis reveals important structural features that influence the compound's chemical and physical properties. The three fluorine atoms are concentrated in the trifluoromethyl substituent, creating a highly electronegative region that significantly affects the compound's electronic distribution and reactivity patterns. The oxygen atoms are distributed among three distinct functional groups: two carbonyl oxygens (one in the ketone and one in the carboxylic acid) and one hydroxyl oxygen in the carboxylic acid group. This arrangement creates multiple sites for potential chemical interactions and hydrogen bonding.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₃H₁₃F₃O₃ | - |

| Molecular Weight | 274.24 | g/mol |

| Carbon Content | 56.93% | by mass |

| Hydrogen Content | 4.78% | by mass |

| Fluorine Content | 20.80% | by mass |

| Oxygen Content | 17.50% | by mass |

Comparative analysis with related compounds demonstrates how structural modifications affect molecular weight and composition. The ethyl ester derivative (C₁₅H₁₇F₃O₃) exhibits an increased molecular weight of 302.29 grams per mole due to the additional ethyl group, while maintaining the same fluorine content percentage. The molecular weight difference of 28.05 grams per mole precisely corresponds to the substitution of the hydrogen atom in the carboxylic acid with an ethyl group (C₂H₅), confirming the structural relationship between these compounds.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits several conformational features that influence its chemical behavior and intermolecular interactions. The aromatic ring system adopts a planar configuration typical of benzene derivatives, with the trifluoromethyl group oriented perpendicular to the aromatic plane due to the tetrahedral geometry around the carbon atom bearing the three fluorine atoms. This spatial arrangement creates a significant dipole moment and affects the compound's ability to participate in various intermolecular interactions.

The aliphatic hexanoic acid chain provides conformational flexibility through rotation around the carbon-carbon single bonds, allowing the molecule to adopt various extended and folded conformations. The presence of the ketone functionality at the sixth carbon position introduces additional rigidity in this region due to the planar geometry around the carbonyl carbon. Computational studies suggest that the most stable conformations involve extended chain arrangements that minimize steric interactions between the bulky trifluoromethylphenyl group and the carboxylic acid terminus.

The trifluoromethyl substituent plays a crucial role in determining the overall molecular geometry and electronic distribution. The three fluorine atoms create a strongly electronegative region that influences the electron density distribution throughout the aromatic ring system and affects the reactivity of the adjacent carbonyl group. Computational analysis indicates that the carbon-fluorine bonds in the trifluoromethyl group are significantly shorter than typical carbon-carbon bonds, contributing to the compact yet highly polarized nature of this substituent.

Intermolecular interactions in crystalline or solution states are influenced by the compound's ability to form hydrogen bonds through the carboxylic acid functionality and participate in dipole-dipole interactions through the various polar regions. The combination of the aromatic ring system, ketone carbonyl, carboxylic acid group, and trifluoromethyl substituent creates multiple sites for potential molecular recognition and association phenomena that are important for understanding the compound's behavior in different chemical environments.

Comparative Structural Analysis with Analogous Hexanoic Acid Derivatives

Comparative structural analysis with related hexanoic acid derivatives reveals important structure-activity relationships and provides insights into the specific contributions of the trifluoromethylphenyl substituent. Several analogous compounds have been identified that share the basic hexanoic acid framework with variations in the aromatic substituent, providing a systematic basis for understanding how structural modifications affect molecular properties and reactivity patterns.

The unsubstituted analog, 6-Oxo-6-phenylhexanoic acid (Chemical Abstracts Service registry number 4144-62-1), serves as a baseline for comparison and demonstrates the effects of introducing the trifluoromethyl group. This parent compound has a molecular weight of 206.24 grams per mole, which is 68 grams per mole lighter than the trifluoromethyl derivative, illustrating the significant mass contribution of the three fluorine atoms. The electronic properties differ substantially, with the trifluoromethyl group providing strong electron-withdrawing effects that are absent in the unsubstituted phenyl analog.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| 6-Oxo-6-phenylhexanoic acid | 4144-62-1 | C₁₂H₁₄O₃ | 206.24 | Unsubstituted phenyl |

| This compound | 502651-38-9 | C₁₃H₁₃F₃O₃ | 274.24 | Para-trifluoromethyl |

| 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid | 951888-87-2 | C₁₃H₁₃F₃O₃ | 274.24 | Ortho-trifluoromethyl |

| 6-Oxo-6-(4-methylthiophenyl)hexanoic acid | 898765-97-4 | C₁₃H₁₆O₃S | 252.33 | Para-methylthio |

| 6-Oxo-6-(4-pentylphenyl)hexanoic acid | 178686-75-4 | C₁₇H₂₄O₃ | 276.37 | Para-pentyl |

The positional isomer 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid provides direct comparison of how substitution position affects molecular properties while maintaining identical molecular formula and weight. The ortho-positioned trifluoromethyl group in this isomer creates different steric and electronic environments compared to the para-substituted compound, potentially affecting reactivity patterns and intermolecular interactions. The ortho position introduces steric hindrance between the trifluoromethyl group and the ketone carbonyl, which may influence the preferred conformations and reaction pathways.

Other structural analogs demonstrate the effects of different substituent types on the hexanoic acid framework. The 6-Oxo-6-(4-methylthiophenyl)hexanoic acid derivative (Chemical Abstracts Service registry number 898765-97-4) contains a sulfur-containing substituent that provides different electronic and steric properties compared to the trifluoromethyl group. Similarly, the 6-Oxo-6-(4-pentylphenyl)hexanoic acid compound introduces a hydrophobic alkyl chain that significantly alters the molecule's polarity and potential interactions.

Properties

IUPAC Name |

6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-7-5-9(6-8-10)11(17)3-1-2-4-12(18)19/h5-8H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZGTYFYCGMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620418 | |

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-38-9 | |

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and hexanoic acid derivatives.

Condensation Reaction: The aldehyde group of 4-trifluoromethylbenzaldehyde undergoes a condensation reaction with a suitable hexanoic acid derivative in the presence of a base catalyst to form an intermediate.

Oxidation: The intermediate is then subjected to oxidation conditions to introduce the keto group at the sixth position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Potential

Recent studies have highlighted the role of derivatives of 6-oxo-hexanoic acid in targeting specific nuclear receptors, notably the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). This receptor is implicated in the pathogenesis of autoimmune diseases such as psoriasis. Research indicates that modifications to the structure of 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid can enhance its efficacy as an RORγt inverse agonist, potentially leading to novel treatments for immune-mediated conditions .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have shown that introducing various substituents, such as chlorine atoms, can significantly improve the compound's pharmacokinetic profile and membrane permeability. For instance, a derivative with enhanced properties demonstrated potent inhibitory activity against RORγt, suggesting that further exploration of these modifications could yield valuable therapeutic agents .

Material Science Applications

2.1 Nanomaterials and OLEDs

This compound has been identified as a potential component in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs). Its unique chemical properties allow it to function effectively as a dopant or host material within OLED structures, contributing to improved efficiency and stability of light emission .

2.2 Mesoporous Materials

The compound has also found applications in the synthesis of mesoporous materials, which are crucial for various catalytic processes and adsorption applications. The incorporation of fluorinated compounds like this compound can enhance the physical and chemical properties of these materials, making them more suitable for industrial applications .

Environmental Considerations

Fluorinated compounds, including this compound, raise concerns regarding environmental impact due to their persistence and potential toxicity. Studies have documented the effects of organofluorine compounds on human health and ecosystems, emphasizing the need for careful evaluation of their use in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Oxo-6-phenylhexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-Oxo-6-(4-methylphenyl)hexanoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and biological activity.

6-Oxo-6-(4-chlorophenyl)hexanoic acid:

Uniqueness

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various scientific and industrial applications.

Biological Activity

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (C13H13F3O3), a compound characterized by its unique structural features, has garnered attention for its biological activities, particularly as a ligand for nuclear receptors. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound includes a hexanoic acid backbone with a ketone functional group and a para-trifluoromethylphenyl substituent. The synthesis of this compound can be achieved through various methods, including enzymatic processes involving ω-amino group-oxidizing enzymes. For instance, 6-aminohexanoic acid is oxidized using ω-AOX from Phialemonium sp. to yield 6-oxohexanoic acid with high efficiency.

Synthesis Overview

| Method | Description |

|---|---|

| Enzymatic Oxidation | Utilizes ω-AOX enzyme to convert 6-aminohexanoic acid to 6-oxohexanoic acid at 30 °C for 30 hours. |

| Chemical Synthesis | Various organic synthesis techniques can also produce the compound, although enzymatic methods are more cost-effective. |

Research indicates that this compound acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses. RORγt is implicated in the transcription of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23R, making it a target for therapeutic intervention in autoimmune diseases .

Binding Affinity and Interaction Studies

Studies have demonstrated that the compound exhibits significant binding affinity to RORγt, suggesting its potential to modulate immune responses effectively. The presence of the trifluoromethyl group enhances its interactions at the molecular level through hydrogen and halogen bonding, which may contribute to its biological activity .

Therapeutic Applications

- Autoimmune Diseases : Due to its role as an inverse agonist of RORγt, this compound has been studied for potential applications in treating conditions like psoriasis and rheumatoid arthritis by downregulating inflammatory cytokines .

- Inflammation Modulation : The compound's ability to inhibit RORγt activity suggests it could be beneficial in managing inflammatory responses in various diseases .

Comparative Analysis with Related Compounds

This table illustrates how this compound stands out due to its specific structural features and biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid?

- Methodological Answer : The synthesis typically involves radical trifluoromethylation using reagents like trifluoromethyl iodide or sulfonium salts, catalyzed by transition metal complexes (e.g., copper or palladium). Key steps include purification via recrystallization or chromatography to isolate the product . A representative synthetic route is:

- Step 1 : Functionalization of the hexanoic acid backbone with a ketone group.

- Step 2 : Introduction of the 4-trifluoromethylphenyl group via radical coupling.

- Reaction Table :

| Reaction Type | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Radical Trifluoromethylation | CF₃I, CuCl, DMF, 80°C | 60-75% |

| Purification | Column chromatography (SiO₂, hexane:EtOAc 3:1) | Purity >95% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy elucidate the structural features of this compound?

- Methodological Answer :

- ¹H NMR : Signals for the hexanoic acid chain (δ 1.2–2.4 ppm) and aromatic protons (δ 7.5–8.0 ppm) confirm backbone structure.

- ¹³C NMR : A ketone carbonyl at ~200 ppm and carboxylic acid carbonyl at ~170 ppm are diagnostic.

- ¹⁹F NMR : A singlet at ~−60 ppm confirms the trifluoromethyl group .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Limited in water due to hydrophobic trifluoromethylphenyl group; soluble in DMSO, DMF, or THF.

- Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmosphere .

Q. How is the compound screened for preliminary biological activity in vitro?

- Methodological Answer :

- Enzyme Assays : Test inhibition of DPP-IV (dipeptidyl peptidase-IV) using fluorogenic substrates (e.g., Gly-Pro-AMC). IC₅₀ values calculated from dose-response curves .

- Cellular Uptake : Radiolabeled (¹⁴C) analogs track localization in cell lines via scintillation counting .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibition properties of this compound?

- Methodological Answer :

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to DPP-IV’s active site, with the trifluoromethyl group enhancing hydrophobic interactions .

- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition, suggesting allosteric modulation .

Q. How do metabolic studies resolve contradictions in the compound’s bioavailability and tissue distribution?

- Methodological Answer :

- ¹³C-Labeling : Tracks retention in roots (minimal translocation to leaves in plant models), suggesting limited systemic mobility .

- LC-MS/MS Quantification : Detects low plasma concentrations in rodent models, attributed to rapid renal clearance .

Q. What computational strategies optimize the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer :

- QSAR Modeling : Correlates substituent electronegativity (e.g., –CF₃ vs. –NO₂) with bioactivity using Gaussian-based DFT calculations .

- ADMET Prediction : SwissADME predicts improved blood-brain barrier penetration for esterified derivatives .

Q. How can analytical discrepancies in spectral data (e.g., MS/MS fragmentation patterns) be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.